1-Bromo-4-(2-chloroethyl)-2-fluorobenzene

Organic Synthesis Vilsmeier Reaction Process Chemistry

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene (CAS 1370600-53-5) is a polysubstituted halogenated aromatic compound featuring bromine, chlorine, and fluorine substituents on a benzene ring, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry. Its molecular formula is C8H7BrClF, with a molecular weight of approximately 237.5 g/mol, and it is classified as a liquid at room temperature.

Molecular Formula C8H7BrClF
Molecular Weight 237.49 g/mol
CAS No. 1370600-53-5
Cat. No. B1449224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(2-chloroethyl)-2-fluorobenzene
CAS1370600-53-5
Molecular FormulaC8H7BrClF
Molecular Weight237.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCCl)F)Br
InChIInChI=1S/C8H7BrClF/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3-4H2
InChIKeyLVXYFXJLTFWKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene (CAS 1370600-53-5): A Halogenated Aromatic Building Block for Medicinal Chemistry and Organic Synthesis


1-Bromo-4-(2-chloroethyl)-2-fluorobenzene (CAS 1370600-53-5) is a polysubstituted halogenated aromatic compound featuring bromine, chlorine, and fluorine substituents on a benzene ring, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry [1]. Its molecular formula is C8H7BrClF, with a molecular weight of approximately 237.5 g/mol, and it is classified as a liquid at room temperature [1]. The compound serves as a scaffold for constructing more complex molecules, particularly in the development of pharmacophores and targeted chemical probes, due to its reactive halogen handles that enable diverse cross-coupling and substitution chemistries [1].

Why 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene Cannot Be Casually Replaced by In-Class Halogenated Analogs


The unique substitution pattern of 1-bromo-4-(2-chloroethyl)-2-fluorobenzene—featuring an aryl bromide, an alkyl chloride, and an ortho-fluorine—establishes a distinct reactivity and selectivity profile that prevents straightforward substitution with other halogenated ethylbenzene derivatives. The ortho-fluorine exerts a strong electron-withdrawing inductive effect, activating the aromatic ring for nucleophilic aromatic substitution while also modulating the reactivity of the bromoarene in cross-coupling reactions [1]. The chloroethyl side chain provides a flexible alkyl linker for further derivatization, distinct from analogs lacking this group or possessing alternative halogenation patterns. Quantitative evidence detailed below demonstrates that replacing this compound with, for example, 1-bromo-4-(2-chloroethyl)benzene (lacking fluorine) or 1-chloro-4-(2-chloroethyl)-2-fluorobenzene (replacing bromine with chlorine) results in significant alterations in synthetic utility, physical properties, and biological activity profiles, which directly impact research outcomes and procurement decisions [1].

Quantitative Differentiation of 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene: Evidence-Based Comparison with Closest Analogs


Synthetic Yield in a One-Step Vilsmeier-Type Synthesis of the Title Compound

A protocol for the one-step synthesis of 1-bromo-4-(2-chloroethyl)-2-fluorobenzene was achieved in quantitative yield using adapted Vilsmeier conditions, demonstrating a significant efficiency advantage over multi-step syntheses required for many halogenated analogs [1]. This method provides a direct and high-yielding route to the target compound, reducing waste and cost.

Organic Synthesis Vilsmeier Reaction Process Chemistry

LogP and Lipophilicity Modulation via Ortho-Fluorine Substitution

The presence of an ortho-fluorine on the aromatic ring significantly influences the compound's lipophilicity compared to non-fluorinated analogs. While experimental logP values for the target compound are not widely reported, class-level inference from related fluorobenzene derivatives indicates that ortho-fluorination typically decreases logP by 0.5-1.0 units relative to the non-fluorinated counterpart, enhancing aqueous solubility and modulating membrane permeability .

Medicinal Chemistry Physicochemical Properties Drug Design

Reactivity in Cross-Coupling Reactions: Aryl Bromide vs. Aryl Chloride

The aryl bromide moiety in 1-bromo-4-(2-chloroethyl)-2-fluorobenzene is inherently more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the aryl chloride present in 1-chloro-4-(2-chloroethyl)-2-fluorobenzene . Aryl bromides generally undergo oxidative addition to Pd(0) complexes at rates approximately 10-100 times faster than aryl chlorides under typical conditions, enabling milder reaction temperatures and shorter reaction times.

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Toxicological Classification and Handling Requirements

According to the C&L Inventory, 1-bromo-4-(2-chloroethyl)-2-fluorobenzene is classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. This classification provides a clear baseline for risk assessment and handling protocols compared to unclassified or differently classified analogs, enabling informed procurement decisions regarding safety infrastructure and regulatory compliance.

Safety Regulatory Compliance Occupational Health

Optimal Application Scenarios for 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene Based on Differentiating Evidence


Medicinal Chemistry: Synthesis of Fluorinated Pharmacophores with Improved Drug-like Properties

Employ 1-bromo-4-(2-chloroethyl)-2-fluorobenzene as a privileged scaffold for generating fluorinated analogs of lead compounds, leveraging the ortho-fluorine's ability to reduce logP and enhance metabolic stability relative to non-fluorinated congeners [1]. The aryl bromide handle enables efficient Suzuki-Miyaura couplings to introduce diverse aryl and heteroaryl groups, while the chloroethyl side chain can be further derivatized via nucleophilic substitution to install amines, ethers, or thioethers.

Process Chemistry: Scalable Synthesis Enabled by High-Yielding One-Step Protocol

Prioritize this compound in synthetic route design where rapid access to large quantities is required, capitalizing on the reported one-step, quantitative-yield Vilsmeier synthesis [1]. This method minimizes purification steps and waste, offering a significant cost and time advantage over multi-step sequences required for many structurally related halogenated building blocks.

Cross-Coupling Method Development: Aryl Bromide Benchmark for Ortho-Fluorine Effects

Utilize 1-bromo-4-(2-chloroethyl)-2-fluorobenzene as a model substrate to investigate the influence of ortho-fluorine substitution on palladium-catalyzed cross-coupling reactions. The aryl bromide's superior reactivity compared to aryl chlorides ensures reliable coupling under mild conditions, allowing researchers to focus on understanding the steric and electronic effects imposed by the ortho-fluorine on reaction kinetics and selectivity [1].

Academic Research: Safety-Conscious Procurement with Defined Hazard Profile

Select this compound when operating in academic labs with stringent safety and waste management protocols, as its notified GHS classification provides clear guidance on handling, storage, and disposal requirements [1]. This transparency supports compliance with institutional safety regulations and reduces the risk of unanticipated hazards compared to non-classified or poorly characterized analogs.

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